molecular formula C11H14N2O2 B13336522 (R)-2-(2-Methyl-4-nitrophenyl)pyrrolidine

(R)-2-(2-Methyl-4-nitrophenyl)pyrrolidine

Cat. No.: B13336522
M. Wt: 206.24 g/mol
InChI Key: YTACBHGDLXZJIE-LLVKDONJSA-N
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Description

®-2-(2-Methyl-4-nitrophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methyl-4-nitrophenyl group. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Methyl-4-nitrophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-nitrobenzaldehyde and pyrrolidine.

    Condensation Reaction: The 2-methyl-4-nitrobenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the desired pyrrolidine derivative.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-(2-Methyl-4-nitrophenyl)pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-Methyl-4-nitrophenyl)pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Methyl-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

®-2-(2-Methyl-4-nitrophenyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2-Methyl-4-nitrophenyl)pyrrolidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Methyl-4-nitrophenyl)pyrrolidine: The enantiomer of the ® form, with different spatial arrangement and potentially different biological activities.

    2-(2-Methyl-4-nitrophenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

    2-(4-Nitrophenyl)pyrrolidine: A similar compound lacking the methyl group, which may affect its chemical and biological properties.

Uniqueness

®-2-(2-Methyl-4-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct chemical reactivity and biological activity compared to its enantiomer and other similar compounds

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(2R)-2-(2-methyl-4-nitrophenyl)pyrrolidine

InChI

InChI=1S/C11H14N2O2/c1-8-7-9(13(14)15)4-5-10(8)11-3-2-6-12-11/h4-5,7,11-12H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

YTACBHGDLXZJIE-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])[C@H]2CCCN2

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2CCCN2

Origin of Product

United States

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